molecular formula C2H5NOS B3340026 2-Hydroxyethanethioamide CAS No. 174971-06-3

2-Hydroxyethanethioamide

Cat. No. B3340026
CAS RN: 174971-06-3
M. Wt: 91.13 g/mol
InChI Key: QTNWIBQLURUPJO-UHFFFAOYSA-N
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Description

2-Hydroxyethanethioamide is a chemical compound with the molecular formula C2H5NOS . It has a molecular weight of 91.13 .


Molecular Structure Analysis

The InChI code for 2-Hydroxyethanethioamide is 1S/C2H5NOS/c3-2(5)1-4/h4H,1H2,(H2,3,5) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

2-Hydroxyethanethioamide has a density of 1.3±0.1 g/cm³ . Its boiling point is 236.9±40.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 55.1±6.0 kJ/mol . The flash point is 97.1±27.3 °C . The index of refraction is 1.616 . The molar refractivity is 23.7±0.3 cm³ . The polar surface area is 78 Ų . The polarizability is 9.4±0.5 10^-24 cm³ . The surface tension is 82.4±3.0 dyne/cm . The molar volume is 67.7±3.0 cm³ .

Scientific Research Applications

Hydroxyapatite: A Multifunctional Biomaterial

Hydroxyapatite (HA), a member of the calcium apatite family, is noted for its bioactive and biocompatible properties, making it widely used in bone tissue regeneration and as a drug carrier in drug and gene delivery systems. Recent advances have explored new synthesis, characterization, and functionalization techniques for HA, highlighting its importance in biomedical applications such as implants, drug delivery, composites, coatings, and ceramic materials. This review underscores the burgeoning interest in HA for its potential roles in magnetic resonance imaging, controlled drug delivery, cell separation, bioimaging, and hyperthermia treatment (Haider et al., 2017).

Hydroxyapatite in Pollution Control

Hydroxyapatite (Ca10(PO4)6(OH)2) stands out as a promising candidate for treating air, water, and soil pollution due to its excellent adsorption capacities, acid-base adjustability, ion-exchange capability, and thermal stability. It has been utilized in environmental management, showcasing its potential for resource recovery and pollution treatment. The review presents a comprehensive insight into HA's applicability in environmental remediation, focusing on its use as an adsorbent for wastewater and soil treatment and its role in catalysis (Ibrahim et al., 2020).

Hydroxyapatite for Bone Tissue Engineering

The use of hydroxyapatite (HA) in bone tissue engineering is highlighted for its bioactivity and compatibility with human tissues. Researchers are exploring methods to enhance HA's physical properties and biological functions, such as ion doping, surface modification, and blending with polymers to create functionalized HA materials. This review provides an introduction to HA-based materials, including their applications in bone tissue engineering, and discusses the prospects of HA-based innovations (Shi et al., 2021).

Safety and Hazards

The safety information for 2-Hydroxyethanethioamide includes several hazard statements: H302, H312, H315, H319, H332, H335, H412 . Precautionary statements include: P261, P264, P270, P271, P273, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

2-hydroxyethanethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NOS/c3-2(5)1-4/h4H,1H2,(H2,3,5)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTNWIBQLURUPJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=S)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

91.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxyethanethioamide

CAS RN

174971-06-3
Record name 2-hydroxyethanethioamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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